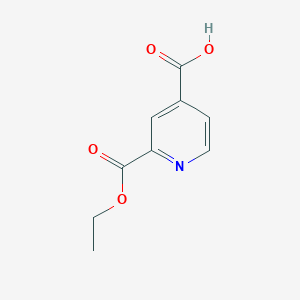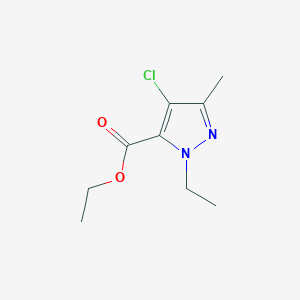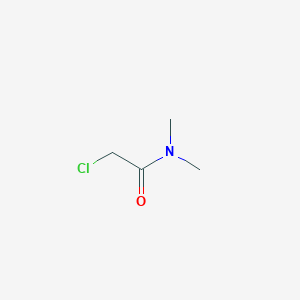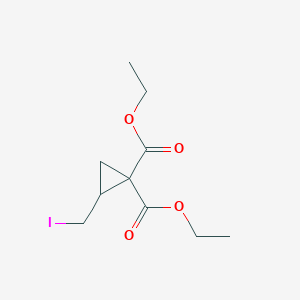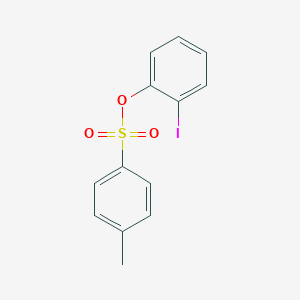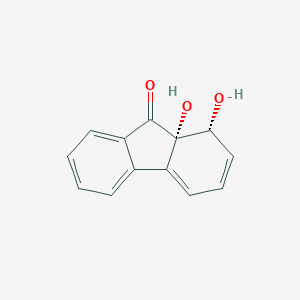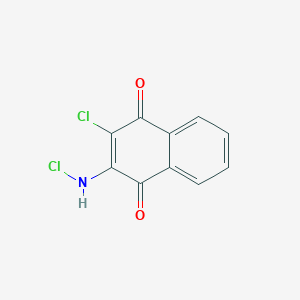
2-Chloro-3-(chloroamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chloroamino)naphthalene-1,4-dione, also known as CCAN, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCAN is a member of the naphthoquinone family and is structurally similar to vitamin K.
Wirkmechanismus
2-Chloro-3-(chloroamino)naphthalene-1,4-dione exerts its biological effects by inhibiting the mitochondrial respiratory chain complex III, leading to the generation of ROS. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation has been shown to activate various signaling pathways, including the MAPK and NF-κB pathways, leading to cellular responses such as inflammation and apoptosis.
Biochemische Und Physiologische Effekte
2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been shown to induce oxidative stress in various cell types, leading to DNA damage, protein oxidation, and lipid peroxidation. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced oxidative stress has also been shown to activate various signaling pathways, leading to cellular responses such as inflammation and apoptosis. In vivo studies have shown that 2-Chloro-3-(chloroamino)naphthalene-1,4-dione can induce liver and kidney damage, as well as cardiotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-(chloroamino)naphthalene-1,4-dione is a potent inhibitor of the mitochondrial respiratory chain, making it a useful tool to study the role of ROS in cellular signaling pathways. However, 2-Chloro-3-(chloroamino)naphthalene-1,4-dione-induced ROS generation can also lead to non-specific effects, making it important to use appropriate controls in experiments. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been shown to induce cytotoxicity at high concentrations, limiting its use in some experiments.
Zukünftige Richtungen
For 2-Chloro-3-(chloroamino)naphthalene-1,4-dione research could include studying its effects in different cell types and disease models, as well as developing more specific inhibitors of the mitochondrial respiratory chain. 2-Chloro-3-(chloroamino)naphthalene-1,4-dione could also be used in combination with other compounds to enhance its effects or reduce its toxicity.
Synthesemethoden
2-Chloro-3-(chloroamino)naphthalene-1,4-dione can be synthesized through a multi-step reaction process starting from 2-nitronaphthalene. The first step involves the reduction of 2-nitronaphthalene to 2-amino-1-naphthol, followed by the chlorination of the amino group to form 2-chloro-1-naphthol. The final step involves the reaction of 2-chloro-1-naphthol with phosgene and ammonia to form 2-Chloro-3-(chloroamino)naphthalene-1,4-dione.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chloroamino)naphthalene-1,4-dione has been widely used in scientific research as a tool to study the redox properties of biological systems. It has been shown to be a potent inhibitor of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS). 2-Chloro-3-(chloroamino)naphthalene-1,4-dione has also been used to study the role of ROS in cellular signaling pathways, apoptosis, and cancer.
Eigenschaften
CAS-Nummer |
155669-77-5 |
|---|---|
Produktname |
2-Chloro-3-(chloroamino)naphthalene-1,4-dione |
Molekularformel |
C10H5Cl2NO2 |
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
2-chloro-3-(chloroamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-8(13-12)10(15)6-4-2-1-3-5(6)9(7)14/h1-4,13H |
InChI-Schlüssel |
NMKFCUZEFPRPJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCl |
Synonyme |
1,4-Naphthalenedione, 2-chloro-3-(chloroamino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



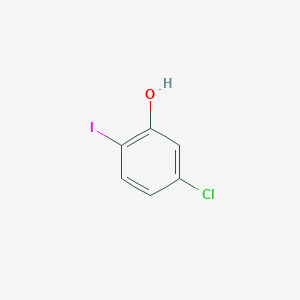
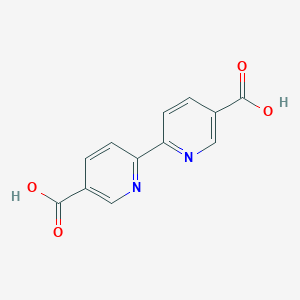
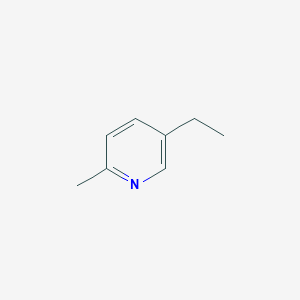
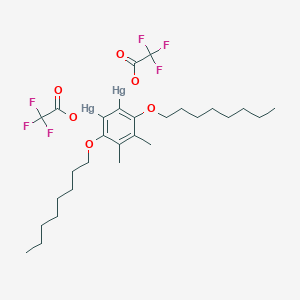
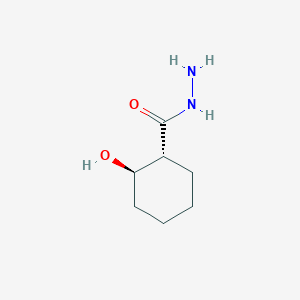
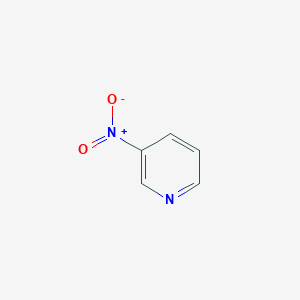
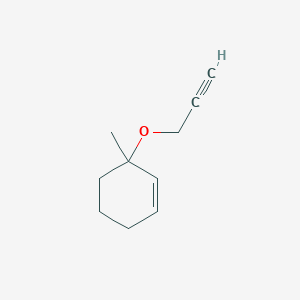
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
